molecular formula C16H11BrN2O2 B2958978 N-(3-bromophenyl)-5-phenyloxazole-2-carboxamide CAS No. 955724-30-8

N-(3-bromophenyl)-5-phenyloxazole-2-carboxamide

Cat. No.: B2958978
CAS No.: 955724-30-8
M. Wt: 343.18
InChI Key: JTIKNNQYWIRXKS-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-5-phenyloxazole-2-carboxamide is a heterocyclic compound that contains both bromophenyl and phenyloxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-5-phenyloxazole-2-carboxamide typically involves the reaction of 3-bromobenzoyl chloride with 5-phenyloxazole-2-carboxamide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-5-phenyloxazole-2-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction Reactions: The carbonyl group in the carboxamide moiety can be reduced to form amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Formation of N-(3-substituted phenyl)-5-phenyloxazole-2-carboxamide derivatives.

    Oxidation Reactions: Formation of oxazole-2-carboxylic acid derivatives.

    Reduction Reactions: Formation of N-(3-bromophenyl)-5-phenyloxazole-2-amine derivatives.

Scientific Research Applications

N-(3-bromophenyl)-5-phenyloxazole-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anti-inflammatory and anticancer agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

Comparison with Similar Compounds

Similar Compounds

  • N-(3-bromophenyl)-5-phenyloxazole-2-carboximidamide
  • N-(3-bromophenyl)-5-phenyloxazole-2-carboxylic acid
  • N-(3-bromophenyl)-5-phenyloxazole-2-amine

Uniqueness

N-(3-bromophenyl)-5-phenyloxazole-2-carboxamide is unique due to its specific combination of bromophenyl and phenyloxazole moieties, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in various synthetic and research applications.

Properties

IUPAC Name

N-(3-bromophenyl)-5-phenyl-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O2/c17-12-7-4-8-13(9-12)19-15(20)16-18-10-14(21-16)11-5-2-1-3-6-11/h1-10H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIKNNQYWIRXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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